molecular formula C9H6FNO2 B1308527 6-Fluoroindole-2-carboxylic acid CAS No. 3093-97-8

6-Fluoroindole-2-carboxylic acid

Cat. No.: B1308527
CAS No.: 3093-97-8
M. Wt: 179.15 g/mol
InChI Key: LRTIKMXIKAOCDM-UHFFFAOYSA-N
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Description

6-Fluoroindole-2-carboxylic acid is a fluorinated derivative of indole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

It has been reported that the compound shows significant anticancer activity . This suggests that it may target specific proteins or pathways involved in cancer cell proliferation and survival.

Mode of Action

It has been observed to inhibit the phosphorylation of erk and akt in huh7 cells . This suggests that the compound may interfere with signal transduction pathways that regulate cell growth and survival.

Biochemical Pathways

6-Fluoroindole-2-carboxylic acid appears to affect the Erk and Akt signaling pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of Erk and Akt, this compound could disrupt these pathways, leading to the inhibition of cancer cell growth.

Pharmacokinetics

The compound’s anticancer activity suggests that it is likely to be bioavailable and able to reach its target sites in the body .

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell growth . This is likely due to its effects on the Erk and Akt signaling pathways, which regulate cell proliferation and survival .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

6-Fluoroindole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to form a zwitterionic form, where the proton of the carboxylic acid is transferred to the amine group. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can bind to copper (II) ions, forming a binuclear complex that exhibits anti-cancer activity towards breast cancer cell lines . Additionally, it can be used to synthesize triindoles via a palladium-catalyzed decarboxylative reaction, which are used as semiconductors in OFETs .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-cancer activity towards breast cancer cell lines such as MDA-MB-231 and MCF-7, with a percentage of inhibition of 90% at a concentration of 20 µM . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The anti-cancer activity is likely due to its ability to bind to copper (II) ions, forming a complex that interferes with cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form a zwitterionic form, which allows it to interact with various enzymes and proteins. The binding of this compound to copper (II) ions results in the formation of a binuclear complex that exhibits anti-cancer activity . This complex likely inhibits or activates specific enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability and degradation can be influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s anti-cancer activity remains consistent over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-cancerous cells . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes that catalyze the decarboxylation of the carboxylic acid group, leading to the formation of triindoles . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s zwitterionic form allows it to be efficiently transported across cell membranes, facilitating its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroindole-2-carboxylic acid typically involves the halogenation of indole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, carboxylation, and purification steps to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Fluoroindole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole-2-carboxylic acid
  • 7-Fluoroindole-2-carboxylic acid
  • 6-Bromoindole-2-carboxylic acid

Uniqueness

6-Fluoroindole-2-carboxylic acid is unique due to the specific position of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated indole derivatives. The position of the fluorine atom can influence the compound’s electronic distribution, making it a valuable compound for targeted synthesis and applications.

Properties

IUPAC Name

6-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTIKMXIKAOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401780
Record name 6-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3093-97-8
Record name 6-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroindole-2-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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